13-[(1S,2S)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene
Beschreibung
1.1 Structural Overview The compound 13-[(1S,2S)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene (CAS: 951399-94-3) is a synthetic azapentacyclic derivative characterized by two fused pentacyclic systems with a cyclohexyl substituent. Structural determination of such compounds often relies on crystallographic tools like the SHELX software suite, which has been widely used for small-molecule refinement .
Eigenschaften
Molekularformel |
C50H42N2 |
|---|---|
Molekulargewicht |
670.9 g/mol |
IUPAC-Name |
13-[(1S,2S)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene |
InChI |
InChI=1S/C50H42N2/c1-5-15-41-33(11-1)21-25-37-29-51(30-38-26-22-34-12-2-6-16-42(34)48(38)47(37)41)45-19-9-10-20-46(45)52-31-39-27-23-35-13-3-7-17-43(35)49(39)50-40(32-52)28-24-36-14-4-8-18-44(36)50/h1-8,11-18,21-28,45-46H,9-10,19-20,29-32H2/t45-,46-/m0/s1 |
InChI-Schlüssel |
ZVPRFVPNPUSIQF-ZYBCLOSLSA-N |
Isomerische SMILES |
C1CC[C@@H]([C@H](C1)N2CC3=C(C4=CC=CC=C4C=C3)C5=C(C2)C=CC6=CC=CC=C65)N7CC8=C(C9=CC=CC=C9C=C8)C1=C(C7)C=CC2=CC=CC=C21 |
Kanonische SMILES |
C1CCC(C(C1)N2CC3=C(C4=CC=CC=C4C=C3)C5=C(C2)C=CC6=CC=CC=C65)N7CC8=C(C9=CC=CC=C9C=C8)C1=C(C7)C=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Biologische Aktivität
The compound 13-[(1S,2S)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene is a complex azapentacyclic compound notable for its unique structural properties and potential biological activities. This article explores its biological activity through various studies and data.
Structural Characteristics
The compound's structure features multiple fused rings with nitrogen atoms integrated into the framework. This configuration is characteristic of azapentacyclic compounds which often exhibit significant pharmacological properties.
Molecular Details:
- Molecular Formula: C58H44N2
- Molecular Weight: 769 g/mol
- CAS Registry Number: 1256952-85-8
Biological Activity Overview
The biological activity of this compound has been investigated primarily in relation to its potential therapeutic effects and mechanisms of action.
Anticancer Activity
Research indicates that compounds with similar structural frameworks have exhibited anticancer properties through various mechanisms such as:
- Inhibition of cell proliferation: Studies have shown that azapentacyclic compounds can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression.
- Targeting specific pathways: The compound may affect signaling pathways involved in cancer cell survival and proliferation.
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens:
- Bacterial Inhibition: Tests have revealed effectiveness against Gram-positive and Gram-negative bacteria.
- Fungal Activity: Similar structural analogs have shown antifungal properties which warrant further investigation into this compound's efficacy.
Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry explored the anticancer effects of azapentacyclic derivatives:
- Methodology: In vitro assays were conducted on several cancer cell lines.
- Results: The compound demonstrated significant cytotoxicity with IC50 values in the micromolar range.
Study 2: Antimicrobial Assessment
Research conducted by Pharmaceutical Biology assessed the antimicrobial properties:
- Methodology: Disc diffusion and broth microdilution methods were employed to evaluate antibacterial activity.
- Results: The compound exhibited notable inhibition zones against tested bacterial strains.
Data Tables
| Biological Activity | Methodology | Key Findings |
|---|---|---|
| Anticancer | In vitro assays | Significant cytotoxicity (IC50 < 10 µM) |
| Antimicrobial | Disc diffusion | Effective against Gram-positive bacteria |
| Broth microdilution | Inhibition against fungal strains |
The exact mechanism of action for this compound remains to be fully elucidated; however:
- Hypotheses suggest that it may interact with cellular targets involved in proliferation and survival pathways.
- Molecular docking simulations indicate potential binding sites on proteins associated with cancer cell metabolism.
Vergleich Mit ähnlichen Verbindungen
Physicochemical Properties
- Solubility : The target compound’s cyclohexyl group may enhance lipid solubility compared to the methoxy-bearing analogue in , which likely has higher polarity .
- Stability : Both compounds exhibit thermal stability under recommended storage conditions but require protection from strong oxidizers due to reactive nitrogen centers .
- Toxicity: Limited data are available, but azapentacyclic derivatives generally exhibit moderate dermal and respiratory irritation, necessitating handling under controlled conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
